molecular formula C8H15NO3S B12855374 4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid

4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid

Katalognummer: B12855374
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: OWAZPTZBOYWQLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-Oxopropyl)thiomorpholine-3-carboxylic acid.

    Reduction: Formation of 4-(3-Hydroxypropyl)thiomorpholine-3-methanol.

    Substitution: Formation of various substituted thiomorpholine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiomorpholine-3-carboxylic acid: Lacks the hydroxypropyl group, making it less versatile in certain applications.

    4-(3,3,3-Trifluoro-2-hydroxypropyl)thiomorpholine-3-carboxylic acid: Contains a trifluoromethyl group, which can enhance its stability and bioactivity.

Uniqueness

4-(3-Hydroxypropyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the hydroxypropyl and carboxylic acid groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H15NO3S

Molekulargewicht

205.28 g/mol

IUPAC-Name

4-(3-hydroxypropyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C8H15NO3S/c10-4-1-2-9-3-5-13-6-7(9)8(11)12/h7,10H,1-6H2,(H,11,12)

InChI-Schlüssel

OWAZPTZBOYWQLD-UHFFFAOYSA-N

Kanonische SMILES

C1CSCC(N1CCCO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.